7-Aminoclonazepam-13C6

Beschreibung

Eigenschaften

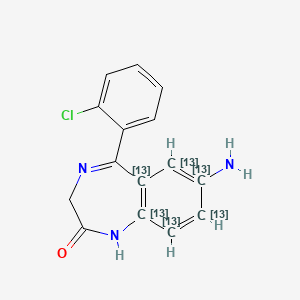

Molekularformel |

C15H12ClN3O |

|---|---|

Molekulargewicht |

291.68 g/mol |

IUPAC-Name |

7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i5+1,6+1,7+1,9+1,11+1,13+1 |

InChI-Schlüssel |

HEFRPWRJTGLSSV-QNRGXRCJSA-N |

Isomerische SMILES |

C1C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)N)C(=N1)C3=CC=CC=C3Cl |

Kanonische SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of 7-Aminoclonazepam-¹³C₆ in Advancing Clonazepam Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of 7-Aminoclonazepam-¹³C₆ as an internal standard in the comprehensive study of clonazepam metabolism. For researchers and professionals in drug development, accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, ensuring bioequivalence, and meeting regulatory standards. The use of stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, represents the gold standard in bioanalytical methodologies, offering unparalleled accuracy and precision.

Introduction to Clonazepam Metabolism

Clonazepam, a potent benzodiazepine, is widely prescribed for the treatment of seizure and panic disorders. Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway of clonazepam involves the reduction of its 7-nitro group to form the major, pharmacologically inactive metabolite, 7-aminoclonazepam. This biotransformation is primarily catalyzed by cytochrome P450 enzymes in the liver, most notably CYP3A4. Subsequently, 7-aminoclonazepam can be further metabolized through N-acetylation. Understanding the kinetics of these metabolic processes is crucial for optimizing dosing regimens and avoiding potential drug-drug interactions.

The Essential Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. The IS is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.

An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in LC-MS/MS because they fulfill these criteria almost perfectly.

7-Aminoclonazepam-¹³C₆: The Superior Internal Standard

While deuterated (²H or D) internal standards have been traditionally used, they can sometimes exhibit different chromatographic behavior and ionization characteristics compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can lead to inaccuracies in quantification.

7-Aminoclonazepam-¹³C₆, a stable isotope-labeled version of the primary clonazepam metabolite with six carbon-13 atoms, offers a significant advantage. The incorporation of ¹³C isotopes results in a mass shift that is easily distinguishable by the mass spectrometer, yet it does not alter the chemical properties or chromatographic retention time of the molecule. This ensures that 7-Aminoclonazepam-¹³C₆ and the native 7-aminoclonazepam experience identical conditions throughout the analytical process, from extraction to detection. The co-elution of the analyte and the ¹³C-labeled internal standard provides the most accurate compensation for matrix effects, leading to highly reliable and reproducible quantitative data.[1][]

Experimental Protocols

The following section outlines a typical experimental workflow for the quantification of 7-aminoclonazepam in biological matrices using 7-Aminoclonazepam-¹³C₆ as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust and reproducible sample preparation is critical for accurate bioanalysis.

-

Objective: To extract 7-aminoclonazepam and the internal standard from the biological matrix and remove interfering substances.

-

Procedure:

-

To 1 mL of the biological sample (e.g., plasma, urine), add a precise volume of 7-Aminoclonazepam-¹³C₆ working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix the sample.

-

Condition a mixed-mode solid-phase extraction cartridge with methanol followed by deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a series of aqueous and organic solvents to remove interfering matrix components.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Objective: To chromatographically separate 7-aminoclonazepam from other components and quantify it using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Illustrative Example):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over a short run time to ensure efficient separation.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

7-Aminoclonazepam: The precursor ion (Q1) would be the protonated molecule [M+H]⁺, and the product ion (Q3) would be a specific fragment ion generated through collision-induced dissociation.

-

7-Aminoclonazepam-¹³C₆: The precursor ion (Q1) would be [M+6+H]⁺, and the product ion (Q3) would be the corresponding ¹³C₆-labeled fragment ion.

-

-

Data Presentation

The use of 7-Aminoclonazepam-¹³C₆ allows for the generation of precise and accurate quantitative data, which is essential for pharmacokinetic and metabolism studies.

Table 1: Illustrative Pharmacokinetic Parameters of Clonazepam and 7-Aminoclonazepam

| Parameter | Clonazepam | 7-Aminoclonazepam |

| Tmax (h) | 1 - 4 | 4 - 8 |

| Cmax (ng/mL) | Varies with dose | Varies with dose and metabolism rate |

| t½ (h) | 30 - 40 | Variable, dependent on further metabolism |

| AUC (ng·h/mL) | Dose-dependent | Reflects extent of metabolism |

Note: This table presents typical pharmacokinetic parameters. Actual values will vary depending on the individual's metabolism, dose, and other factors. The precision of these measurements is significantly enhanced by the use of a ¹³C-labeled internal standard.

Table 2: Method Validation Parameters for a Hypothetical LC-MS/MS Assay

| Parameter | Acceptance Criteria | Hypothetical Performance with 7-Aminoclonazepam-¹³C₆ |

| Linearity (r²) | > 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% | -5% to +5% |

| Precision (%RSD) | < 15% | < 5% |

| Matrix Effect | IS-normalized factor close to 1 | 0.98 - 1.02 |

| Recovery | Consistent and reproducible | > 85% |

Visualizations

Clonazepam Metabolism Pathway

References

The Critical Role of 7-Aminoclonazepam-¹³C₆ as a Stable Isotope-Labeled Internal Standard in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and clinical diagnostics, the precise quantification of drug molecules and their metabolites is paramount. For the benzodiazepine clonazepam, a widely prescribed medication for seizure and panic disorders, accurate measurement is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This guide delves into the technical intricacies of utilizing 7-Aminoclonazepam-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) for the robust and reliable quantification of 7-aminoclonazepam, the primary metabolite of clonazepam.

The Principle of Stable Isotope Dilution Analysis

The use of a SIL-IS is the gold standard in quantitative mass spectrometry. This technique relies on the addition of a known quantity of a non-radioactive, isotopically enriched version of the analyte to the sample at the earliest stage of analysis. The SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because the SIL-IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization. Any sample loss or variability in instrument response will affect both the analyte and the SIL-IS to the same extent. The mass spectrometer can differentiate between the two based on their mass-to-charge ratio (m/z), allowing for highly accurate quantification by measuring the ratio of the analyte's signal to that of the internal standard.

Metabolic Pathway of Clonazepam

Clonazepam undergoes extensive metabolism in the liver, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4, to form its major and pharmacologically inactive metabolite, 7-aminoclonazepam.[1][2][3][4] This metabolite is the primary target for monitoring clonazepam use in biological samples.[5][6] A minor pathway involves N-acetylation of 7-aminoclonazepam to 7-acetamidoclonazepam.[2][4]

Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of 7-aminoclonazepam in biological matrices using 7-Aminoclonazepam-¹³C₆ as an internal standard. These protocols are synthesized from established methods and represent best practices in the field.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating 7-aminoclonazepam from complex biological matrices such as blood, serum, and urine.[7][8]

Materials:

-

Biological matrix (e.g., 1 mL of blood or serum)

-

7-Aminoclonazepam-¹³C₆ internal standard working solution

-

Sodium acetate buffer (100 mM, pH 4.5)

-

Methanol (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Ammonium Hydroxide

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase A)

Procedure:

-

Pipette 1 mL of the biological sample into a labeled glass tube.

-

Add a precise volume of the 7-Aminoclonazepam-¹³C₆ internal standard working solution to each sample, calibrator, and quality control (QC) to achieve a final concentration of 100 ng/mL.[8]

-

Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.[8]

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

-

Dry the cartridge under high vacuum or nitrogen for 5 minutes.

-

Elute the analyte and internal standard with 2 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2 v/v).[8]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific mass transitions for 7-aminoclonazepam and its ¹³C₆-labeled internal standard are crucial for selectivity and sensitivity.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions: The precursor ion for 7-aminoclonazepam (C₁₅H₁₂ClN₃O) is its protonated molecule [M+H]⁺ with an m/z of 286.1. The ¹³C₆-labeled internal standard, with six ¹³C atoms in the benzene ring, will have a precursor ion of [M+6+H]⁺ at m/z 292.1. The product ions are generated by collision-induced dissociation (CID) in the collision cell.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 7-Aminoclonazepam (Quantifier) | 286.1 | 222.1 | 25 |

| 7-Aminoclonazepam (Qualifier) | 286.1 | 121.0 | 35 |

| 7-Aminoclonazepam-¹³C₆ (IS) | 292.1 | 228.1 | 25 |

Note: The product ion for the internal standard is logically inferred to have a +6 Da shift, assuming the ¹³C atoms are retained in the fragmented portion of the molecule.

Quantitative Data and Method Validation

A validated bioanalytical method is essential for regulatory submissions and reliable study outcomes. The following tables summarize typical validation parameters for the quantification of 7-aminoclonazepam.

Table 1: Calibration Curve and Limits of Quantification

| Parameter | Result |

| Calibration Model | Linear, 1/x² weighting |

| Linear Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 500 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1 | < 15% | < 15% | ± 20% |

| Low QC | 3 | < 15% | < 15% | ± 15% |

| Mid QC | 75 | < 15% | < 15% | ± 15% |

| High QC | 400 | < 15% | < 15% | ± 15% |

Experimental Workflow

The overall workflow for the analysis of clinical or research samples involves several key stages, from sample receipt to final data reporting.

Conclusion

The use of 7-Aminoclonazepam-¹³C₆ as a stable isotope-labeled internal standard provides the necessary precision, accuracy, and robustness for the quantitative analysis of 7-aminoclonazepam in complex biological matrices. Its co-elution and identical behavior during sample processing and analysis effectively mitigate matrix effects and other sources of analytical variability. The detailed protocols and validation data presented in this guide offer a comprehensive resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical toxicology, ensuring the generation of high-quality, defensible data.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clonazepam - Wikipedia [en.wikipedia.org]

- 5. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nyc.gov [nyc.gov]

Unlocking Precision in Pharmacokinetic and Toxicological Analysis: A Technical Guide to 7-Aminoclonazepam-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, synthesis, and research applications of 7-Aminoclonazepam-¹³C₆, a critical internal standard for the accurate quantification of 7-aminoclonazepam. 7-Aminoclonazepam is the primary and pharmacologically inactive metabolite of clonazepam, a potent benzodiazepine used in the treatment of seizure and panic disorders. The use of a stable isotope-labeled internal standard like 7-Aminoclonazepam-¹³C₆ is paramount for eliminating variability in analytical methods, thereby ensuring the precision and reliability of pharmacokinetic, toxicokinetic, and forensic studies.

Commercial Availability and Synthesis

Several companies specialize in the custom synthesis of stable isotope-labeled compounds, including ¹³C, ¹⁵N, and ²H (deuterium) labeled molecules. These services are essential for researchers requiring internal standards that are not commercially cataloged. Such companies possess the expertise in designing and executing multi-step synthetic routes to introduce isotopic labels at specific positions within a molecule.

Key providers for custom synthesis of isotopically labeled compounds include:

-

Shimadzu Chemistry & Diagnostics: Offers custom synthesis of stable isotopically labeled standards, including pharmaceutical intermediates and metabolites. They provide expertise in designing synthetic routes for new or complex compounds with strategic isotope positioning.

-

Libios: Specializes in the production of labeled internal standards, particularly those uniformly enriched in carbon-13, for use in LC-MS/MS applications.

-

LGC Standards: Provides a range of certified reference materials and has capabilities for producing custom standards, as evidenced by their offering of 7-Amino Clonazepam-¹³C₂,¹⁵N, a closely related isotopically labeled analog.

The process of custom synthesis typically involves an initial consultation to define the required compound specifications, including the number and position of isotopic labels, purity, and quantity. The supplier will then develop a synthetic route, provide a quote, and, upon agreement, proceed with the synthesis, purification, and characterization of the final product.

Physicochemical Properties

Below is a summary of the key physicochemical properties of 7-Aminoclonazepam. The ¹³C₆-labeled version will have a slightly higher molecular weight but is expected to have virtually identical chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | 7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [1] |

| Molecular Formula | C₁₅H₁₂ClN₃O | [1] |

| Molecular Weight | 285.73 g/mol | [1] |

| CAS Number | 4959-17-5 | [1] |

| Appearance | Powder | |

| Assay | ≥95% (HPLC) |

Metabolic Pathway of Clonazepam

Clonazepam undergoes extensive metabolism in the liver, primarily through the reduction of its 7-nitro group to form 7-aminoclonazepam. This metabolic process is principally mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major isozyme involved.[2][3][4][5] The resulting 7-aminoclonazepam is pharmacologically inactive and is further metabolized before excretion.[2]

Experimental Protocols

The use of 7-Aminoclonazepam-¹³C₆ as an internal standard is crucial for accurate quantification of 7-aminoclonazepam in biological matrices by isotope dilution mass spectrometry (IDMS). The following sections outline typical experimental protocols for sample preparation and analysis using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological samples like blood, plasma, and urine.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Aminoclonazepam and its ¹³C₆ Labeled Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of 7-aminoclonazepam and its stable isotope-labeled analog, 7-aminoclonazepam-¹³C₆. This information is critical for the development of robust and reliable bioanalytical methods for quantitative analysis in clinical and forensic toxicology, as well as in pharmacokinetic studies.

Introduction

7-Aminoclonazepam is the primary and pharmacologically inactive metabolite of clonazepam, a potent benzodiazepine used for its anxiolytic, anticonvulsant, and muscle-relaxant properties. Monitoring the levels of 7-aminoclonazepam in biological matrices is a key indicator of clonazepam administration. The use of stable isotope-labeled internal standards, such as 7-aminoclonazepam-¹³C₆, is the gold standard in quantitative mass spectrometry-based assays, as it corrects for matrix effects and variability in sample preparation and instrument response. Understanding the fragmentation behavior of both the analyte and its labeled internal standard is paramount for method development and validation.

Mass Spectrometry Fragmentation Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 7-aminoclonazepam. The most common ionization technique is electrospray ionization (ESI) in the positive ion mode.

Fragmentation of Unlabeled 7-Aminoclonazepam

Under collision-induced dissociation (CID), the protonated molecule of 7-aminoclonazepam ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 286.1, undergoes characteristic fragmentation. The primary fragmentation pathway involves the neutral loss of a molecule of carbon monoxide (CO) from the diazepine ring, resulting in a stable product ion.

A common multiple reaction monitoring (MRM) transition for 7-aminoclonazepam is the fragmentation of the precursor ion at m/z 286.1 to a product ion at m/z 222.1.[1]

Predicted Fragmentation of 7-Aminoclonazepam-¹³C₆

For 7-aminoclonazepam-¹³C₆, where six carbon atoms in the phenyl ring are replaced with ¹³C isotopes, the precursor ion will exhibit a mass shift of +6 Da compared to the unlabeled compound. Assuming the fragmentation pathway remains the same, the resulting fragment ions will also show a mass shift depending on whether the ¹³C atoms are retained in the fragment.

Given that the ¹³C₆ label is typically on the 5-phenyl group, which is not lost during the primary fragmentation, the major product ion is also expected to be shifted by +6 Da. Therefore, the predicted MRM transition for 7-aminoclonazepam-¹³C₆ is from a precursor ion of m/z 292.1 to a product ion of m/z 228.1.

The following diagram illustrates the predicted fragmentation pathway for both unlabeled and ¹³C₆-labeled 7-aminoclonazepam.

Quantitative Data Summary

The following table summarizes the expected MRM transitions for the quantitative analysis of 7-aminoclonazepam using its ¹³C₆-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 7-Aminoclonazepam | 286.1 | 222.1 |

| 7-Aminoclonazepam-¹³C₆ | 292.1 | 228.1 |

Experimental Protocols

The following is a generalized experimental protocol for the analysis of 7-aminoclonazepam in biological matrices, based on common practices in the field.[2]

Sample Preparation (Solid-Phase Extraction)

-

Matrix: Human plasma or urine.

-

Internal Standard Spiking: To 1 mL of the biological sample, add a known concentration of 7-aminoclonazepam-¹³C₆ internal standard solution.

-

Hydrolysis (for urine samples): If conjugated metabolites are of interest, perform enzymatic hydrolysis (e.g., using β-glucuronidase) prior to extraction.

-

Sample Pre-treatment: Acidify the sample with a suitable buffer (e.g., phosphate buffer, pH 6).

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~400 °C

-

-

MS/MS Parameters:

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the specific transitions, typically in the range of 15-30 eV.

-

The following diagram outlines a typical experimental workflow for the analysis of 7-aminoclonazepam.

Conclusion

This guide provides essential technical information on the mass spectrometric fragmentation of 7-aminoclonazepam and its ¹³C₆ labeled analog. The predicted fragmentation pattern for the labeled compound, based on established principles, offers a solid foundation for the development of highly selective and sensitive quantitative LC-MS/MS methods. The detailed experimental protocols serve as a practical starting point for researchers and scientists in the fields of clinical and forensic toxicology and drug development. Adherence to these principles will facilitate the generation of accurate and reproducible data for the monitoring of clonazepam use.

References

In-Depth Technical Guide: Physical and Chemical Stability of 7-Aminoclonazepam-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoclonazepam, the major metabolite of the benzodiazepine clonazepam, is a critical analyte in clinical and forensic toxicology.[1] The isotopically labeled internal standard, 7-Aminoclonazepam-¹³C₆, is essential for accurate quantification in mass spectrometry-based assays. Understanding the physical and chemical stability of this standard is paramount for ensuring the reliability and accuracy of analytical data. This guide provides a comprehensive overview of the known stability profile of 7-aminoclonazepam and outlines detailed protocols for its forced degradation studies to identify potential degradation pathways and establish stability-indicating methods. While specific stability data for the ¹³C₆-labeled variant is not extensively published, the isotopic label consists of stable, non-radioactive isotopes and is not expected to alter the chemical stability of the molecule. Therefore, the stability characteristics of the unlabeled 7-aminoclonazepam are considered directly applicable.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Aminoclonazepam is crucial for designing and interpreting stability studies.

| Property | Value | Source |

| Chemical Name | 7-amino-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Molecular Formula | C₁₅H₁₂ClN₃O | [2][3] |

| Molecular Weight | 285.73 g/mol | [2][4] |

| Appearance | Yellow Solid | [4] |

| CAS Number | 4959-17-5 | [2][3][4] |

| LogP | 1.8 | [2] |

| pKa | (Predicted) Basic pKa: ~3.5 (aromatic amine), Acidic pKa: ~11.5 (amide) |

Known Stability and Storage Recommendations

Published literature indicates that 7-aminoclonazepam exhibits notable instability under certain storage conditions, particularly in biological matrices.

Key Findings:

-

Frozen Storage Instability: Multiple studies have reported significant degradation of 7-aminoclonazepam in urine and calibrator solutions when stored at -20°C for extended periods.[1] This instability may be due to chemical degradation or precipitation upon freezing.[1]

-

Refrigerated Storage: Manufacturer recommendations for 7-aminoclonazepam standards often suggest storage at 4-8°C. However, some studies have shown a decrease of over 20% in concentration even at 4°C in a urine matrix over time.

-

Autosampler Instability: One study noted the instability of 7-aminoclonazepam in an autosampler over a 24-hour period.

Recommended Storage:

Based on the available data, it is recommended to store stock solutions of 7-Aminoclonazepam-¹³C₆ in acetonitrile at 4°C and to minimize long-term storage of diluted solutions, especially in aqueous or biological matrices. For critical applications, fresh dilutions should be prepared.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6][7]

General Protocol

A stock solution of 7-Aminoclonazepam-¹³C₆ (e.g., 1 mg/mL in acetonitrile) is used to prepare solutions for stress testing. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Hydrolytic Degradation

-

Acidic Conditions:

-

Add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with mobile phase to a suitable concentration for analysis.

-

-

Basic Conditions:

-

Add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at the same time intervals as the acidic study.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with mobile phase for analysis.

-

-

Neutral Conditions:

-

Add 1 mL of the stock solution to 9 mL of purified water.

-

Incubate at 60°C and sample at the specified time points.

-

Dilute with mobile phase for analysis.

-

Oxidative Degradation

-

Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Dilute with mobile phase to a suitable concentration for analysis.

Thermal Degradation

-

Place a solid sample of 7-Aminoclonazepam-¹³C₆ in a thermostatically controlled oven at 80°C.

-

Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).

-

Prepare solutions of the stressed solid material for analysis.

Photolytic Degradation

-

Expose a solution of 7-Aminoclonazepam-¹³C₆ (e.g., in acetonitrile/water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze the samples after the exposure period.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized to separate parent compound and degradation products |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Specific precursor-to-product ion transitions for 7-Aminoclonazepam-¹³C₆ and its potential degradation products. |

Predicted Degradation Pathways and Data Summary

Based on the chemical structure of 7-aminoclonazepam, the following degradation pathways can be predicted. The quantitative data presented below is illustrative and should be confirmed by experimental studies.

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Predicted) | Major Degradation Products (Predicted) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | Hydrolysis of the lactam ring |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 10-20% | Hydrolysis of the lactam ring |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 20-30% | N-oxide formation, oxidation of the amino group |

| Thermal | Solid State | 14 days | 80°C | 5-10% | Unspecified thermal decomposition products |

| Photolytic | ICH Q1B | - | - | 10-15% | Photodegradation products (e.g., ring contraction) |

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

Caption: Predicted degradation pathways.

Conclusion

The stability of 7-Aminoclonazepam-¹³C₆ is a critical factor for its use as an internal standard in quantitative analysis. The available evidence strongly suggests that the compound is susceptible to degradation, particularly under frozen conditions and in aqueous matrices. This guide provides a framework for researchers and drug development professionals to systematically evaluate the stability of 7-Aminoclonazepam-¹³C₆ through forced degradation studies. The outlined protocols and analytical methods will aid in the identification of degradation products, the elucidation of degradation pathways, and the development of robust, stability-indicating analytical methods, ultimately ensuring the quality and reliability of analytical data. It is imperative that laboratories validate the stability of this compound under their specific storage and handling conditions.

References

- 1. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Aminoclonazepam | C15H12ClN3O | CID 188298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Aminoclonazepam [webbook.nist.gov]

- 4. 7-AMINOCLONAZEPAM | 4959-17-5 [chemicalbook.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. database.ich.org [database.ich.org]

The Metabolic Conversion of Clonazepam to 7-Aminoclonazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonazepam, a potent benzodiazepine, undergoes extensive metabolism in the liver, primarily through nitroreduction to its main metabolite, 7-aminoclonazepam. This biotransformation is a critical determinant of the drug's pharmacokinetic profile and can be influenced by genetic factors, leading to interindividual variability in patient response. This technical guide provides a comprehensive overview of the metabolic pathway, the enzymes involved, and the analytical methodologies for the quantification of clonazepam and 7-aminoclonazepam. It also delves into the pharmacodynamic consequences of this metabolic conversion, particularly concerning the interaction with GABA-A receptors.

The Metabolic Pathway of Clonazepam

The primary metabolic fate of clonazepam is its conversion to 7-aminoclonazepam through the reduction of the 7-nitro group. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] Subsequently, 7-aminoclonazepam is further metabolized via N-acetylation to 7-acetamidoclonazepam, a reaction mediated by the N-acetyltransferase 2 (NAT2) enzyme.[1][2] A minor metabolic pathway involves the hydroxylation of the parent compound and its metabolites.[2] Less than 2% of the administered clonazepam dose is excreted unchanged in the urine.[3]

The metabolic pathway can be visualized as follows:

Key Enzymes and Pharmacogenetics

The two principal enzymes involved in the metabolism of clonazepam, CYP3A4 and NAT2, are known for their genetic polymorphisms, which can significantly impact the drug's metabolism and a patient's response to treatment.

-

Cytochrome P450 3A4 (CYP3A4): As the primary enzyme responsible for the initial nitroreduction of clonazepam, variations in CYP3A4 expression and activity can lead to substantial differences in plasma clonazepam concentrations.[1][4] Individuals with lower CYP3A4 expression tend to have higher plasma concentrations of clonazepam, potentially increasing the risk of adverse effects.[1][4] The kinetics of CYP3A4-mediated metabolism can be complex and may not always follow classical Michaelis-Menten kinetics, exhibiting characteristics such as substrate activation or inhibition.[5][6]

-

N-acetyltransferase 2 (NAT2): The rate of acetylation of 7-aminoclonazepam is determined by an individual's NAT2 genotype, which categorizes them as slow, intermediate, or rapid acetylators.[2] Slow acetylators have a reduced capacity to metabolize 7-aminoclonazepam, which can lead to its accumulation.[2][4] This is particularly significant in individuals who are also normal or rapid CYP3A4 metabolizers, as the efficient conversion of clonazepam to 7-aminoclonazepam, coupled with slow acetylation, can result in a high ratio of the metabolite to the parent drug.[1][7]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and analysis of clonazepam and 7-aminoclonazepam.

Table 1: Pharmacokinetic Parameters

| Parameter | Clonazepam | 7-Aminoclonazepam | Reference(s) |

| Half-life (t½) | 19 - 60 hours | Variable | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Variable | [3] |

| Protein Binding | ~85% | Not specified | [3] |

Table 2: Influence of CYP3A4 and NAT2 Genotype on Plasma Concentrations

| Genotype/Phenotype | Effect on Clonazepam Plasma Concentration | Effect on 7-Aminoclonazepam/Clonazepam Ratio | Reference(s) |

| Low CYP3A4 Expressers | Significantly higher | Lower | [1][4] |

| Normal/High CYP3A4 Expressers | Lower | Higher | [1][4] |

| NAT2 Slow Acetylators | No direct effect | Significantly higher (in normal CYP3A4 expressers) | [1][7] |

| NAT2 Rapid/Intermediate Acetylators | No direct effect | Lower | [1][7] |

Table 3: Analytical Method Validation Parameters

| Analytical Method | Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference(s) |

| LC-MS/MS | Clonazepam | 0.5 - 50 | 0.5 | [8] |

| LC-MS/MS | 7-Aminoclonazepam | 10 - 2500 (in serum/plasma) | 10 | [9] |

| HPLC-UV | Clonazepam | 5 - 100 | 5 | [10] |

| HPLC-UV | 7-Aminoclonazepam | 5 - 100 | 5 | [11] |

Experimental Protocols

In-Vitro Metabolism of Clonazepam using Human Liver Microsomes

This protocol provides a general framework for assessing the in-vitro metabolism of clonazepam. Specific concentrations and incubation times may require optimization.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Clonazepam stock solution (in a suitable organic solvent, e.g., methanol or DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable quenching solvent)

-

Internal standard for analytical quantification

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare working solutions of clonazepam and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, HLM suspension, and clonazepam working solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microcentrifuge tube.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated analytical method, such as LC-MS/MS, to quantify the remaining clonazepam and the formation of 7-aminoclonazepam.[12][13][14]

Quantification of Clonazepam and 7-Aminoclonazepam in Human Plasma by LC-MS/MS

This protocol outlines a liquid-liquid extraction and LC-MS/MS analysis method for the simultaneous quantification of clonazepam and 7-aminoclonazepam in human plasma.

Materials:

-

Human plasma samples

-

Internal standards (e.g., deuterated analogs of clonazepam and 7-aminoclonazepam)

-

Extraction solvent (e.g., a mixture of hexane and ethyl acetate or methyl tert-butyl ether)

-

Reconstitution solvent (e.g., mobile phase)

-

LC-MS/MS system with a suitable C18 reversed-phase column

Procedure:

-

Sample Preparation: To a specified volume of plasma (e.g., 200 µL), add the internal standard solution.[15]

-

Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the reconstitution solvent.[15]

-

LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases, such as water with a small amount of formic acid and acetonitrile or methanol.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for clonazepam, 7-aminoclonazepam, and their respective internal standards.[15][16]

-

Signaling Pathways and Pharmacodynamics

Clonazepam exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][17] Binding of clonazepam to the benzodiazepine site on the GABA-A receptor enhances the affinity of GABA for its binding site.[18] This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane, which ultimately dampens neuronal excitability.[8]

The major metabolite, 7-aminoclonazepam, also interacts with the GABA-A receptor, but it acts as a weak partial agonist with significantly lower affinity compared to the parent drug. This difference in pharmacological activity is important, as the accumulation of 7-aminoclonazepam in slow acetylators could potentially lead to a diminished therapeutic effect or contribute to withdrawal symptoms.[1]

The downstream signaling cascade of GABA-A receptor activation can be complex, involving not only changes in membrane potential but also the modulation of intracellular signaling pathways, including those involving calcium ions and protein kinases.[9]

References

- 1. shimadzu.it [shimadzu.it]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of Clonazepam Therapy Adjusted to Patient's CYP3A Status and NAT2 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oyc.co.jp [oyc.co.jp]

- 13. Metabolic profiling of clonazolam in human liver microsomes and zebrafish models using liquid chromatography quadrupole Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy [mdpi.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. Signaling cascade regulating long-term potentiation of GABA(A) receptor responsiveness in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Biological Fate of 7-Aminoclonazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro biological fate of 7-aminoclonazepam, the primary active metabolite of the benzodiazepine clonazepam. This document summarizes key metabolic pathways, enzymatic kinetics, and detailed experimental protocols to facilitate further research and drug development.

Executive Summary

7-Aminoclonazepam primarily undergoes N-acetylation to form 7-acetamidoclonazepam, a reaction predominantly catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2). Genetic variations in NAT2 can significantly impact the rate of this metabolic pathway. While hydroxylation to 3-hydroxy-7-aminoclonazepam is a potential minor metabolic route, in-vitro evidence for this pathway and for glucuronidation of 7-aminoclonazepam is limited. This guide details the available quantitative data, outlines experimental methodologies for studying its in-vitro metabolism, and provides visualizations of the key metabolic processes and experimental workflows.

Metabolic Pathways of 7-Aminoclonazepam

The in-vitro metabolism of 7-aminoclonazepam is characterized by two principal pathways:

-

N-Acetylation: This is the major metabolic route, converting 7-aminoclonazepam to 7-acetamidoclonazepam. This reaction is catalyzed by N-acetyltransferase 2 (NAT2).

-

Hydroxylation: A minor pathway involving the hydroxylation of the diazepine ring to form 3-hydroxy-7-aminoclonazepam. The specific cytochrome P450 (CYP) enzymes responsible for this reaction have not been definitively identified in in-vitro studies.

There is currently limited in-vitro evidence to suggest that 7-aminoclonazepam undergoes direct glucuronidation.

Metabolic pathways of 7-Aminoclonazepam.

Quantitative Data: Enzyme Kinetics

The primary quantitative data available for the in-vitro metabolism of 7-aminoclonazepam relates to the N-acetylation reaction catalyzed by NAT2. A study by Olivera et al. (2007) demonstrated the impact of common NAT2 variant alleles on the maximal reaction velocity (Vmax).[1][2]

| Enzyme | Allele | Substrate | Vmax (relative change) | Km | Reference |

| NAT2 | Wild-type | 7-Aminoclonazepam | Baseline | Not Reported | [1][2] |

| NAT2 | NAT25B | 7-Aminoclonazepam | 20-fold reduction | Not Reported | [1][2] |

| NAT2 | NAT26A | 7-Aminoclonazepam | 22-fold reduction | Not Reported | [1][2] |

Note: Absolute Vmax and Km values for the N-acetylation of 7-aminoclonazepam by wild-type and variant NAT2 enzymes are not yet fully elucidated in published literature.

Experimental Protocols

This section outlines detailed methodologies for key in-vitro experiments to investigate the metabolism of 7-aminoclonazepam.

N-Acetylation of 7-Aminoclonazepam using Recombinant Human NAT2

This protocol is designed to determine the kinetic parameters of 7-aminoclonazepam acetylation by different NAT2 variants.

Materials:

-

7-Aminoclonazepam

-

Recombinant human NAT2 (wild-type and variant alleles, e.g., NAT25B, NAT26A)

-

Acetyl-CoA

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Internal standard (e.g., 7-aminoflunitrazepam)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 7-aminoclonazepam in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of 7-aminoclonazepam in potassium phosphate buffer at various concentrations.

-

Prepare a stock solution of Acetyl-CoA in water.

-

Prepare the recombinant NAT2 enzyme solution in potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the potassium phosphate buffer, 7-aminoclonazepam solution (at varying concentrations), and recombinant NAT2 enzyme.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the formation of 7-acetamidoclonazepam using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of formation of 7-acetamidoclonazepam.

-

Plot the reaction velocity against the substrate concentration and determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

-

Workflow for NAT2 acetylation assay.

Metabolic Stability and Metabolite Identification in Human Liver Microsomes (HLM)

This protocol is used to assess the overall metabolic stability of 7-aminoclonazepam and to identify potential metabolites formed by CYP enzymes.

Materials:

-

7-Aminoclonazepam

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal standard

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 7-aminoclonazepam.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Thaw the pooled HLM on ice and dilute to the desired concentration in potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension and 7-aminoclonazepam.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in the collected aliquots with cold acetonitrile containing the internal standard.

-

-

Sample Analysis:

-

Process the samples as described in the NAT2 assay.

-

Analyze the depletion of 7-aminoclonazepam and the formation of potential metabolites (e.g., 3-hydroxy-7-aminoclonazepam) by LC-MS/MS.

-

-

Data Analysis:

-

Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of 7-aminoclonazepam.

-

Identify and semi-quantify any metabolites formed.

-

Workflow for HLM stability and metabolite ID.

Future Directions

Further in-vitro studies are warranted to fully elucidate the biological fate of 7-aminoclonazepam. Key areas for future research include:

-

Determination of absolute kinetic parameters (Km and Vmax) for the N-acetylation of 7-aminoclonazepam by wild-type and clinically relevant NAT2 variants.

-

Identification of the specific CYP450 enzymes responsible for the hydroxylation of 7-aminoclonazepam and determination of their kinetic parameters.

-

Investigation into the potential for direct glucuronidation of 7-aminoclonazepam using human liver microsomes and recombinant UGT enzymes.

-

Comprehensive metabolite profiling in various in-vitro systems to identify any novel metabolic pathways.

This technical guide serves as a foundational resource for researchers in the field. The provided protocols and data summaries are intended to streamline experimental design and contribute to a more complete understanding of the in-vitro pharmacology of 7-aminoclonazepam.

References

Methodological & Application

Application Note: Quantitative Analysis of 7-Aminoclonazepam in Human Urine using 7-Aminoclonazepam-¹³C₆ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Clonazepam is a high-potency benzodiazepine prescribed for seizure and panic disorders, but it also carries a risk of abuse and dependency.[1] Monitoring its major metabolite, 7-aminoclonazepam, in urine is a reliable method for assessing compliance and detecting potential misuse.[2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-aminoclonazepam in human urine. The use of a stable isotope-labeled internal standard, 7-Aminoclonazepam-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle The method involves enzymatic hydrolysis of conjugated 7-aminoclonazepam, followed by a simple extraction and analysis by LC-MS/MS. Quantification is achieved by isotope dilution mass spectrometry, comparing the peak area ratio of the analyte to the isotopically labeled internal standard.

Experimental Protocols

1. Materials and Reagents

-

7-Aminoclonazepam (analyte)

-

7-Aminoclonazepam-¹³C₆ (internal standard)

-

β-glucuronidase from E. coli

-

Ammonium acetate buffer (0.5 M, pH 5.0)

-

Phosphoric acid (4%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Standard and Control Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-aminoclonazepam and 7-Aminoclonazepam-¹³C₆ in methanol.

-

Working Standard Solutions: Serially dilute the 7-aminoclonazepam stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 7-Aminoclonazepam-¹³C₆ stock solution with a 50:50 mixture of methanol and water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from a separate weighing of the 7-aminoclonazepam standard.

3. Sample Preparation

-

Pipette 200 µL of urine sample, calibrator, or QC into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL 7-Aminoclonazepam-¹³C₆ internal standard working solution to all tubes except for the blank.

-

Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[3]

-

Vortex and incubate the samples at 50°C for 1 hour to ensure complete hydrolysis of any glucuronidated metabolites.[3]

-

Quench the reaction by adding 200 µL of 4% phosphoric acid.[3]

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the entire pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.02 N HCl, followed by 1 mL of 20% methanol.[3]

-

Dry the cartridge under high vacuum for 30 seconds.[3]

-

Elute the analytes with 2 x 25 µL of a 60:40 acetonitrile:methanol mixture containing 5% strong ammonia solution.[3]

-

-

Dilute the eluate with 100 µL of sample diluent (2% acetonitrile and 1% formic acid in deionized water).[3]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS):

-

Ionization: Positive Electrospray Ionization (ESI+)

-

Mode: Multiple Reaction Monitoring (MRM)

-

Data Presentation

Table 1: Liquid Chromatography Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 4.0 | 20 | 80 |

| 4.1 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.1 | 95 | 5 |

| 6.0 | 95 | 5 |

Table 2: Mass Spectrometry Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 7-Aminoclonazepam | 286.1 | 222.1 | 20 |

| 7-Aminoclonazepam | 286.1 | 121.1 | 35 |

| 7-Aminoclonazepam-¹³C₆ | 292.1 | 228.1 | 20 |

Note: The precursor ion for 7-Aminoclonazepam-¹³C₆ is calculated based on the addition of 6 carbon-13 isotopes to the molecular formula of 7-aminoclonazepam (C₁₅H₁₁ClN₂O). The product ion is subsequently calculated based on the fragmentation pattern.

Visualizations

Caption: Workflow for urine sample preparation and analysis.

Caption: Isotope dilution for accurate quantification.

References

- 1. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

Application Note: Solid-Phase Extraction of 7-Aminoclonazepam from Blood Samples

Introduction

7-Aminoclonazepam is the primary metabolite of clonazepam, a potent benzodiazepine prescribed for seizure and panic disorders. Due to its potential for abuse and involvement in drug-facilitated crimes, robust and sensitive methods for its detection in biological matrices are crucial for forensic and clinical toxicology.[1][2][3] Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of 7-aminoclonazepam from complex matrices like blood, offering high recovery and cleaner extracts for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This application note provides a detailed protocol for the solid-phase extraction of 7-aminoclonazepam from blood samples.

Principle

Solid-phase extraction separates components of a mixture based on their physical and chemical properties. In this application, a blood sample is pre-treated and loaded onto an SPE cartridge. The analyte of interest, 7-aminoclonazepam, is retained on the solid-phase sorbent while interferences are washed away. The purified analyte is then eluted with a suitable solvent, concentrated, and reconstituted for instrumental analysis.[4] The choice of SPE sorbent is critical and can range from reversed-phase (e.g., C18) to ion-exchange or mixed-mode cartridges.[2][6][7]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the analysis of 7-aminoclonazepam in blood using SPE followed by chromatographic methods.

| SPE Sorbent | Analytical Method | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |

| C18 | LC-MS/MS | 2 - 1000 µg/L | - | 0.2 - 0.5 µg/L | 72.6 - 96.3 | [6] |

| Phenyl | LC-PDA / GC-MS | - | 5 | 1 (GC-MS) | - | [1] |

| Strong Cation Exchange (SCX) | LC-MS/MS | 5 - 1000 | - | - | - | [7] |

| Mixed-Mode | LC-MS/MS | 2 - 1000 | - | - | - | [5] |

| Not Specified | LC/MS | 10 - 200 | - | - | - | [4] |

Experimental Protocol: SPE using a Mixed-Mode Cation Exchange Cartridge

This protocol is a representative example for the extraction of 7-aminoclonazepam from blood using a mixed-mode solid-phase extraction cartridge.

Materials and Reagents

-

Whole blood samples

-

7-Aminoclonazepam reference standard

-

Internal standard (e.g., 7-aminoclonazepam-d4)[8]

-

Methanol (HPLC grade)[4]

-

Acetonitrile (HPLC grade)[4]

-

Deionized water[4]

-

Formic acid[6]

-

Ammonium hydroxide[4]

-

Sodium acetate buffer (100 mM, pH 4.5)[4]

-

pH 9.0 buffer (e.g., potassium carbonate/bicarbonate buffer)[4]

-

Mixed-mode cation exchange SPE cartridges

-

SPE vacuum manifold

-

Centrifuge

-

Nitrogen evaporator

Procedure

-

Sample Pretreatment:

-

SPE Cartridge Conditioning:

-

Place the mixed-mode SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM sodium acetate buffer (pH 4.5). Do not allow the cartridges to dry out between steps.

-

-

Sample Loading:

-

Decant the supernatant from the pre-treated sample and load it onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

-

Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.

-

Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

-

-

Elution:

-

Place collection tubes in the manifold.

-

Elute the 7-aminoclonazepam with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

-

Collect the eluate at a slow flow rate (approximately 1 mL/min).

-

-

Evaporation and Reconstitution:

Visualizations

Caption: Workflow diagram for the solid-phase extraction of 7-aminoclonazepam.

References

- 1. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nyc.gov [nyc.gov]

- 5. [PDF] Qualitative and Quantitative Analysis of Clonazepam and its Metabolite 7-aminoclonazepam in Blood by LC-tandem QTOF/MS and LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 6. Quantitation of Clonazepam and Its Major Metabolite 7-Aminoclonazepam in Blood by Automated Solid Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry [fxcsxb.com]

- 7. itspsolutions.com [itspsolutions.com]

- 8. scispace.com [scispace.com]

Application Note: Quantification of 7-Aminoclonazepam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 7-aminoclonazepam, the major metabolite of the benzodiazepine clonazepam, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization to enhance the volatility and thermal stability of the analyte. The subsequent analysis by GC-MS, particularly with negative chemical ionization (NCI), offers high sensitivity and specificity, making it suitable for forensic toxicology, clinical monitoring, and drug metabolism studies. This document outlines the necessary reagents, instrumentation, sample preparation procedures, and GC-MS parameters for the successful implementation of this analytical method.

Introduction

Clonazepam is a potent benzodiazepine with anticonvulsant, anxiolytic, and sedative properties. Its primary metabolite, 7-aminoclonazepam, is a key biomarker for assessing clonazepam use and metabolism. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the determination of drugs and their metabolites in complex biological matrices.[1][2] However, the analysis of 7-aminoclonazepam by GC-MS can be challenging due to its polarity and thermal lability.[3] To overcome these challenges, a derivatization step is typically required to improve its chromatographic behavior.[1][2][4] This application note details a validated GC-MS method for the reliable quantification of 7-aminoclonazepam.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for extracting benzodiazepines from biological matrices such as blood, urine, and hair.[1][4][5][6]

Materials:

-

Mixed-mode solid-phase extraction (SPE) columns (e.g., Isolute HCX)

-

Methanol

-

Deionized water

-

0.1 N Hydrochloric acid

-

1.93 M Glacial acetic acid

-

pH 6 phosphate buffer

-

5% Acetonitrile in pH 6 phosphate buffer

-

Ethyl acetate

-

Ammonium hydroxide

-

Internal Standard (IS) solution (e.g., Diazepam-d5)

Procedure:

-

Sample Pre-treatment:

-

For hair samples: Wash, pulverize, and sonicate 50 mg of the sample in methanol. Follow with overnight incubation in 0.1 N HCl at 55°C.[1][5]

-

For blood samples: Buffer 1 mL of whole blood with 5 mL of pH 6 phosphate solution.[1][6]

-

For urine samples: Perform enzymatic hydrolysis with β-glucuronidase to release conjugated metabolites.[4][7]

-

-

Internal Standard Addition: Add an appropriate amount of internal standard (e.g., Diazepam-d5) to all samples, calibrators, and controls.[1][5]

-

SPE Column Conditioning: Condition the SPE column sequentially with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 1.93 M glacial acetic acid. Do not allow the column to dry between steps.[5]

-

Sample Loading: Apply the pre-treated sample to the conditioned SPE column.

-

Column Washing:

-

Analyte Elution: Elute the analyte and internal standard with 3 mL of ethyl acetate:ammonium hydroxide (98:2 v/v).[4]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of 7-aminoclonazepam for GC-MS analysis.[1][4]

Materials:

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCI)

-

Heptafluorobutyric anhydride (HFBA)

-

Ethyl acetate

Procedure (Silylation):

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 25 µL of MTBSTFA (with 1% TMCS).[4]

-

Cap the vial and vortex for 15 seconds.

-

Incubate at 70°C for 20 minutes.[4]

-

Cool to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters. Instrument conditions should be optimized for the specific instrumentation being used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5890/5972 or equivalent)

-

Capillary column: HP-1 (12 m x 0.20 mm i.d., 0.33 µm film thickness) or similar non-polar column.[8]

GC Conditions:

-

Injector Temperature: 250°C[9]

-

Injection Mode: Splitless[9]

-

Oven Temperature Program:

-

Carrier Gas: Helium

-

Transfer Line Temperature: 280°C[9]

MS Conditions:

-

Ionization Mode: Negative Chemical Ionization (NCI) is recommended for high sensitivity.[1][5][10] Electron Impact (EI) can also be used.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

-

Selected Ions for Derivatized 7-Aminoclonazepam: The specific ions to monitor will depend on the derivatizing agent used. For example, after derivatization, characteristic ions are selected for monitoring (e.g., m/z 602, 604, 659 for a particular derivative).[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the GC-MS analysis of 7-aminoclonazepam from various studies.

| Matrix | Calibration Range | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Reference |

| Hair | 1 - 1000 pg/mg | Not Specified | Not Specified | [5][10] |

| Hair | 1 - 20 pg/mg | Not Specified | Not Specified | [1] |

| Blood | 5 - 200 ng/mL | 5 ng/mL | 1 ng/mL (in EI mode) | [1][6] |

| Matrix | Analyte Concentration Found | Reference |

| Hair | 1.37 - 1267 pg/mg | [5][10] |

| Hair | 4.8 pg/mg (after a single 2 mg dose) | [5][10] |

Experimental Workflow and Signaling Pathways

Caption: Workflow for 7-aminoclonazepam analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 7-aminoclonazepam in biological specimens. The combination of solid-phase extraction for sample purification and derivatization to enhance analyte stability and volatility, followed by sensitive GC-MS detection, allows for accurate measurements at low concentrations. This methodology is well-suited for applications in forensic toxicology, clinical chemistry, and pharmacokinetic studies. Proper validation of the method in the laboratory is essential to ensure accuracy and precision.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. nyc.gov [nyc.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. arch.ies.gov.pl [arch.ies.gov.pl]

- 10. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Assay for the Quantification of 7-Aminoclonazepam in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-aminoclonazepam is the primary metabolite of clonazepam, a benzodiazepine prescribed for conditions such as epilepsy and panic disorders.[1] Accurate quantification of 7-aminoclonazepam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 7-aminoclonazepam in human plasma. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated according to the FDA guidelines for bioanalytical method validation.[2][3][4]

Materials and Reagents

-

Analytes and Internal Standard:

-

7-aminoclonazepam (Reference Standard)

-

7-aminoclonazepam-D4 (Internal Standard, IS)[5]

-

-

Reagents:

-

SPE Cartridges: Mixed-mode cation exchange SPE cartridges.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Experimental Protocols

3.1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of 7-aminoclonazepam and 7-aminoclonazepam-D4 in methanol.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 mixture of methanol and water.

-

Calibration Standards (CS): Spike blank human plasma with the 7-aminoclonazepam working solution to achieve final concentrations ranging from 0.5 to 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.5 ng/mL

-

Low QC (LQC): 1.5 ng/mL

-

Medium QC (MQC): 75 ng/mL

-

High QC (HQC): 400 ng/mL

-

3.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 200 µL of plasma sample (CS, QC, or unknown), add 20 µL of the 7-aminoclonazepam-D4 internal standard working solution (concentration: 100 ng/mL). Vortex for 10 seconds. Add 400 µL of 100 mM phosphate buffer (pH 6.0) and vortex again.[7]

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.[8]

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in ethyl acetate.[1]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

3.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry: